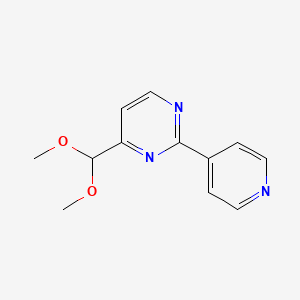

4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine

Description

BenchChem offers high-quality 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-12(17-2)10-5-8-14-11(15-10)9-3-6-13-7-4-9/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTBCZYLEZVHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2=CC=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Role of pyrimidine derivatives in drug discovery.

Title: The Pyrimidine Pharmacophore: Structural Versatility in Modern Therapeutics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The pyrimidine scaffold stands as one of the most prolific "privileged structures" in medicinal chemistry. Ubiquitous in biological systems as the backbone of cytidine, thymine, and uracil, this nitrogen-rich heterocycle offers a unique balance of solubility, lipophilicity, and hydrogen-bonding potential. This guide dissects the role of pyrimidine derivatives in two dominant therapeutic arenas: oncology (kinase inhibition and antimetabolites) and virology (nucleoside analogs). It provides rigorous mechanistic insights, validated synthetic protocols, and actionable experimental workflows for the development of next-generation pyrimidine-based therapeutics.

The Chemical Rationale: Why Pyrimidines?

The pyrimidine ring (1,3-diazine) is distinct from other heterocycles due to the positioning of its nitrogen atoms at positions 1 and 3. This arrangement creates a specific electron-deficient pi-system that facilitates:

-

Hinge Binding in Kinases: The N1 and N3 atoms, along with exocyclic substituents (e.g., -NH2 at C2 or C4), act as precise hydrogen bond acceptors and donors, mimicking the adenine ring of ATP.

-

Pi-Stacking Interactions: The aromatic ring engages in

stacking with aromatic residues (Phe, Tyr, Trp) within enzyme active sites. -

Metabolic Stability: Substitution at the C5 position (e.g., with Fluorine) blocks metabolic dehalogenation and enhances half-life, a strategy famously employed in 5-Fluorouracil (5-FU).

Oncology: The Antimetabolite & Kinase Paradigm

The Antimetabolite Mechanism: 5-Fluorouracil (5-FU)

5-FU remains a cornerstone of colorectal cancer therapy. Its mechanism is a classic example of "lethal synthesis," where the drug is metabolically activated to become a suicide inhibitor.

-

Mechanism: 5-FU is a prodrug converted intracellularly into 5-fluorodeoxyuridine monophosphate (FdUMP).[1]

-

The Trap: Normally, TS converts dUMP to dTMP using 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[1][3] FdUMP binds to the nucleotide-binding site of TS.[1][2] Unlike dUMP, the fluorine atom at C5 cannot be abstracted. This results in a stable, covalent ternary complex (Enzyme-Inhibitor-Cofactor) that cannot proceed to product, effectively shutting down dTMP synthesis.

-

Consequence: Depletion of dTMP leads to "thymineless death" due to the inhibition of DNA replication and repair.

Kinase Inhibition: The Hinge Binder

In the context of targeted therapy, pyrimidines are designed as ATP-competitive inhibitors.

-

Binding Mode: The pyrimidine core typically occupies the adenine pocket of the kinase. The nitrogen at position 1 (or 3) serves as a hydrogen bond acceptor for the backbone NH of the "hinge" region residues (e.g., Met790 in EGFR), while an exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

Selectivity: Specificity is achieved by modifying the C4, C5, and C6 positions to exploit the "gatekeeper" residue and hydrophobic pockets adjacent to the ATP site.

Visualization: Mechanisms of Action

The following diagrams illustrate the logical flow of the Antimetabolite blockade and the Kinase Inhibition workflow.

Caption: Figure 1. Mechanism of 5-FU induced "thymineless death" via formation of a ternary complex.

Antiviral Therapeutics: Nucleoside Analogs

In viral diseases (HCV, COVID-19), pyrimidine analogs act as chain terminators.[5]

-

Case Study: Sofosbuvir (HCV):

-

Structure: A uridine analog with a 2'-alpha-fluoro-2'-beta-methyl substitution.[6]

-

Mechanism: It is a prodrug (ProTide) metabolized to the triphosphate form. The viral RNA-dependent RNA polymerase (NS5B) incorporates this analog into the growing viral RNA chain.[7]

-

Termination: The steric clash caused by the 2'-methyl group prevents the incoming nucleotide from binding, halting viral replication immediately.

-

Synthetic Methodologies: The Biginelli Reaction

For generating dihydropyrimidinone (DHPM) libraries—often used as calcium channel blockers or mitotic inhibitors (e.g., Monastrol)—the Biginelli reaction is the gold standard.

Reaction Type: One-Pot Multicomponent Condensation.

Components: Aldehyde +

Protocol 1: Microwave-Assisted Biginelli Synthesis

This protocol is optimized for speed and high yield, minimizing solvent waste.

Materials:

-

Benzaldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea (15 mmol)

-

Ytterbium Triflate [Yb(OTf)

] (5 mol%) - Lewis Acid Catalyst -

Ethanol (2 mL)

Step-by-Step Workflow:

-

Charge: In a 10 mL microwave-safe vial, combine benzaldehyde, ethyl acetoacetate, and urea.

-

Catalyst: Add Yb(OTf)

(0.31 g) and ethanol. Cap the vial. -

Irradiation: Place in a microwave reactor. Set parameters: 100°C, 150W, 10 minutes .

-

Cooling: Allow the reaction vessel to cool to room temperature. A precipitate should form.

-

Work-up: Pour the mixture into crushed ice (20 g). Stir for 5 minutes.

-

Filtration: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize from hot ethanol to obtain pure 3,4-dihydropyrimidin-2(1H)-one.

-

Validation: Verify structure via

H-NMR (Look for the chiral proton at C4 around 5.2-5.5 ppm).

Experimental Protocols: Biological Validation

Protocol 2: FRET-Based Kinase Inhibition Assay

To validate a pyrimidine derivative as a kinase inhibitor (e.g., EGFR), a Fluorescence Resonance Energy Transfer (FRET) assay is preferred for its sensitivity and low background.

Principle: A peptide substrate labeled with two fluorophores (Coumarin and Fluorescein) is used. Phosphorylation by the kinase changes the peptide conformation or allows binding of a detection antibody, altering the FRET signal.

Reagents:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35. -

Target Kinase: Recombinant EGFR (human).

-

Substrate: FRET-peptide (e.g., Z'-LYTE™).

-

Test Compound: Pyrimidine derivative (dissolved in DMSO).

Workflow:

-

Preparation: Prepare a 384-well plate. Add 10

L of kinase solution (optimized concentration, typically 1-5 ng/well) to each well. -

Compound Addition: Add 100 nL of the test compound (various concentrations for IC

) using an acoustic dispenser or pin tool. Include DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition). -

Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

Initiation: Add 10

L of ATP/Substrate mixture (ATP concentration should be at -

Reaction: Incubate for 1 hour at RT.

-

Termination: Add 10

L of Development Reagent (Site-specific protease). Note: Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET. -

Read: Measure fluorescence ratio (Emission 445 nm / Emission 520 nm) on a plate reader.

-

Analysis: Plot % Phosphorylation vs. Log[Compound] to determine IC

.

Data Presentation: FDA-Approved Pyrimidine Derivatives

| Drug Name | Class | Target | Indication | Key Structural Feature |

| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Colorectal Cancer | C5-Fluorine (Metabolic block) |

| Capecitabine | Prodrug | Thymidylate Synthase | Breast/Colorectal Cancer | Oral carbamate linker |

| Ibrutinib | Kinase Inhibitor | BTK (Bruton's Tyrosine Kinase) | Mantle Cell Lymphoma | Pyrazolo-pyrimidine core |

| Osimertinib | Kinase Inhibitor | EGFR (T790M mutation) | NSCLC | Pyrimidine hinge binder + Acrylamide warhead |

| Sofosbuvir | Antiviral | HCV NS5B Polymerase | Hepatitis C | 2'-F, 2'-Me Uridine analog |

References

-

Ghorab, M. M., et al. (2025). "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors." Current Pharmaceutical Design.

-

Longley, D. B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer.[1]

-

Kappe, C. O. (2000).[9] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research.

-

FDA Label. (2013). "SOVALDI (sofosbuvir) Prescribing Information."[10] U.S. Food and Drug Administration.[11][12]

-

Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Hinge Binders Library - Enamine [enamine.net]

- 12. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Unassuming Power of a Six-Membered Ring

In the vast and ever-expanding universe of chemical structures employed in drug discovery, few can rival the profound and sustained impact of the pyridine scaffold.[1][2] This simple, six-membered aromatic heterocycle, an isostere of benzene containing a single nitrogen atom, is a cornerstone of medicinal chemistry.[2][3] Its prevalence is not a matter of chance but a direct consequence of a unique constellation of physicochemical properties that medicinal chemists have skillfully exploited to design a multitude of life-saving therapeutics.[1][3] The pyridine ring is a key structural motif in a vast number of natural products, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine.[2][3][] This natural precedent, combined with its synthetic tractability, has cemented its status as a "privileged scaffold" in the development of novel pharmaceuticals.[3]

From anticancer agents to drugs targeting the central nervous system, the pyridine motif is a recurring theme in the annals of FDA-approved drugs.[5][6][7] An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest proportion being anticancer drugs (33%) and those affecting the central nervous system (20%).[5][6][7] This guide will provide a comprehensive exploration of the pyridine scaffold, delving into its fundamental properties, its strategic application in drug design, and the synthetic methodologies that bring these vital molecules to life.

The Physicochemical Advantage: Why Pyridine Works

The remarkable success of the pyridine scaffold in medicinal chemistry can be attributed to a confluence of advantageous physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]

Key Physicochemical Properties and Their Significance:

-

Basicity and Solubility: The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basicity to the pyridine ring (pKa of the pyridinium ion is approximately 5.25).[1][8] This basicity allows for the formation of salts, which can significantly enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[1][9][10]

-

Hydrogen Bonding Capability: The nitrogen atom acts as a hydrogen bond acceptor, a fundamental interaction for high-affinity binding to biological targets such as enzymes and receptors.[1][5] This ability to form strong, directional interactions is often a key determinant of a drug's potency and selectivity.

-

Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with the aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets.[1] These interactions contribute significantly to the overall binding affinity of the drug molecule.

-

Dipole Moment: The electronegative nitrogen atom creates a significant dipole moment in the pyridine ring, influencing the molecule's polarity and its interactions with biological macromolecules and water.[1] This property can be fine-tuned through substitution to optimize a drug's solubility and permeability.

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a phenyl ring.[1][5] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[5]

-

Bioisosterism: The pyridine ring is a classic bioisostere of the phenyl ring.[1][11] Replacing a phenyl group with a pyridine ring (a "phenyl-pyridyl switch") can modulate a compound's potency, selectivity, and physicochemical properties while maintaining a similar size and shape.[1][11] This strategy is frequently employed to mitigate metabolic liabilities associated with aromatic hydroxylation of benzene rings.[11]

Quantitative Comparison of Pyridine and Benzene

To illustrate the practical implications of these properties, the following table summarizes key molecular descriptors for pyridine and benzene.

| Property | Pyridine | Benzene | Implication in Drug Design |

| Molecular Weight ( g/mol ) | 79.10 | 78.11 | Minimal change in molecular weight upon bioisosteric replacement. |

| Boiling Point (°C) | 115.2 | 80.1 | The higher boiling point of pyridine reflects its greater polarity.[10] |

| Solubility in Water | Miscible | Sparingly soluble | The nitrogen atom enhances water solubility, which is advantageous for drug formulation.[8][10] |

| pKa (of conjugate acid) | 5.23 | N/A | The basicity of pyridine allows for salt formation to improve solubility.[8] |

| Dipole Moment (Debye) | 2.2 | 0 | The significant dipole moment of pyridine influences its interactions with polar environments. |

| Resonance Energy (kJ/mol) | 117 | 150 | Benzene is more aromatic, but the pyridine ring is still highly stable.[8] |

The Pyridine Scaffold in Action: A Tour of Therapeutic Areas

The versatility of the pyridine scaffold is evident in its widespread presence across a diverse range of therapeutic areas.

Oncology: A Kinase Inhibitor Powerhouse

A significant number of FDA-approved pyridine-containing drugs are kinase inhibitors for cancer therapy.[5][6][7][12] The pyridine nitrogen often plays a crucial role in anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket through hydrogen bonding.

-

Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia (CML), imatinib features a pyridine ring that is essential for its high-affinity binding to the ABL kinase.[2]

-

Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases used to treat non-small cell lung cancer, crizotinib incorporates a pyridine ring that contributes to its potent and selective activity.[13]

-

Selpercatinib (Retevmo®): This recently approved drug for RET-driven cancers contains a pyrazolo[1,5-a]pyridine core, highlighting the continued importance of pyridine-based scaffolds in modern oncology.[14]

The following diagram illustrates the general principle of a pyridine-containing kinase inhibitor binding to the ATP-binding pocket of a kinase.

Caption: Pyridine-based kinase inhibitor binding.

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

Pyridine-containing compounds have shown significant promise in the treatment of CNS disorders.[13][15][16] The ability to modulate the lipophilicity of the pyridine ring through substitution is a key factor in designing drugs that can effectively cross the blood-brain barrier.

-

Nicotine: A well-known natural pyridine alkaloid, nicotine acts as an agonist at nicotinic acetylcholine receptors and has complex effects on the CNS.[16]

-

Tacrine: One of the first drugs approved for the treatment of Alzheimer's disease, tacrine is a pyridine derivative that acts as a cholinesterase inhibitor.[17]

-

Rimegepant (Nurtec® ODT): Approved for the treatment of migraine, rimegepant features a pyridine ring within its complex heterocyclic structure.[5][18]

The redox chemical delivery system is a fascinating strategy that utilizes a dihydropyridine-pyridinium salt equilibrium to enhance drug delivery to the brain.[19] A lipophilic dihydropyridine derivative can cross the blood-brain barrier and is then oxidized in the brain to a charged pyridinium salt, which is "locked" in the CNS, leading to a sustained therapeutic effect.[19]

Caption: Redox chemical delivery system to the brain.

Infectious Diseases and Beyond

The therapeutic reach of pyridine-containing drugs extends to a wide array of other conditions:

-

Antibacterial and Antitubercular: Isoniazid, a simple pyridine derivative, has been a cornerstone of tuberculosis treatment for decades.[1][17]

-

Antiviral: Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1][17] Atazanavir, another anti-HIV drug, also incorporates a pyridine moiety.[2]

-

Anti-inflammatory: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that contains a pyridine ring.[1][17]

-

Cardiovascular: The dihydropyridine class of calcium channel blockers, such as nifedipine and amlodipine, are widely used to treat hypertension and angina.[1]

Bringing Pyridine to Life: Key Synthetic Methodologies

The widespread use of the pyridine scaffold is underpinned by a rich and well-established body of synthetic chemistry. While numerous methods exist for the synthesis and functionalization of pyridines, a few classical and modern approaches are particularly noteworthy.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and highly versatile method for the preparation of substituted pyridines and dihydropyridines.[10][20] It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent.[10][20]

Generalized Experimental Protocol for Hantzsch Pyridine Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the dihydropyridine product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

-

Oxidation (if necessary): The initial product of the Hantzsch synthesis is often a 1,4-dihydropyridine. To obtain the corresponding pyridine, an oxidation step is required. Common oxidizing agents include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Caption: Simplified Hantzsch pyridine synthesis workflow.

Modern Cross-Coupling Strategies

Modern synthetic organic chemistry has provided powerful tools for the functionalization of pre-formed pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are routinely used to install carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine scaffold.

Conceptual Workflow for Suzuki Coupling on a Halopyridine:

-

Reactant Selection: Choose a halopyridine (e.g., 2-bromopyridine, 3-chloropyridine) and a boronic acid or boronate ester as the coupling partners.

-

Catalyst System: Select a suitable palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Reaction Conditions: Dissolve the reactants, catalyst, and base in an appropriate solvent system (e.g., toluene/water, dioxane). Heat the mixture under an inert atmosphere (e.g., nitrogen, argon) until the reaction is complete.

-

Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography or recrystallization.

-

Analysis: Characterize the purified product to confirm its structure and purity.

The ability to selectively functionalize each position of the pyridine ring through these and other methods provides medicinal chemists with an unparalleled level of control in optimizing the properties of drug candidates.

Conclusion: An Enduring Legacy and a Bright Future

The pyridine scaffold is a testament to the power of a simple, yet elegant, chemical structure. Its unique combination of physicochemical properties has made it an indispensable tool in the medicinal chemist's arsenal.[1][2][3] The continued prevalence of pyridine-containing compounds in the drug discovery pipeline, particularly in the highly competitive fields of oncology and CNS disorders, underscores its enduring importance.[5][6][7] As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the pyridine scaffold is poised to remain a central player in the development of the next generation of innovative medicines.

References

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Available from: [Link]

-

Lin, S. X., Curtis, M. A., & Sperry, J. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & medicinal chemistry, 28(24), 115820. Available from: [Link]

-

Saeed, A., Shah, M., Khan, A., & Khan, I. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & medicinal chemistry, 68, 116868. Available from: [Link]

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available from: [Link]

-

Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., & Singh, M. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry. Available from: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183. Available from: [Link]

-

Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., & Singh, M. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Journal of Medicinal Chemistry, 64(20), 14795-14828. Available from: [Link]

-

Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2023). Journal of Chemical Reviews, 5(4), 329-342. Available from: [Link]

-

Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., & Singh, M. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry. Available from: [Link]

-

Pyridine alkaloids with activity in the central nervous system. (2020). Bioorganic & medicinal chemistry, 28(24), 115820. Available from: [Link]

-

IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). European Journal of Pharmaceutical and Medical Research, 11(8), 229-232. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]

-

Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. Available from: [Link]

-

A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. (2024). RSC medicinal chemistry. Available from: [Link]

-

Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Pure and Applied Chemistry, 79(2), 195-207. Available from: [Link]

-

Targeting Drugs to the Brain by Redox Chemical Delivery Systems. (2000). Medicinal Research Reviews, 20(5), 367-415. Available from: [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available from: [Link]

-

El-Miligy, M. M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2161358. Available from: [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Available from: [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. Available from: [Link]

-

Marinescu, M., & Popa, C. V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 22(3), 1150. Available from: [Link]

-

Lin, S. X., Curtis, M. A., & Sperry, J. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & medicinal chemistry, 28(24), 115820. Available from: [Link]

- Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews, 91(1), 83-98.

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2023). Auctores, 10(1). Available from: [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry, 9, 755100.

-

Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2014). ACS Medicinal Chemistry Letters, 5(9), 1018-1023. Available from: [Link]

- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 117-134.

-

A Brief View on Pyridine Compounds. (2023). Journal of Chemical Sciences and Research, 3(1). Available from: [Link]

-

Pyridine. Wikipedia. Available from: [Link]

-

Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[9]annulene scaffold. (2018). European Journal of Medicinal Chemistry, 158, 593-605. Available from: [Link]

-

Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. (2023). SSRN. Available from: [Link]

-

Unexpected Discovery of Saturated Pyridine Mimetics. (2022). ChemRxiv. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. jchemrev.com [jchemrev.com]

- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine Derivatives as Kinase Inhibitor Candidates

A Senior Application Scientist's Perspective on a Privileged Scaffold in Oncology Drug Discovery

Disclaimer: The specific molecule "4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine" is not extensively documented in publicly available scientific literature as a kinase inhibitor. This guide, therefore, focuses on the broader, well-established class of 2-(pyridin-4-yl)pyrimidine derivatives. This class serves as a "privileged scaffold" in medicinal chemistry. We will use a representative hypothetical candidate, CPK-442 (4-(Dimethoxymethyl)-2-(pyridin-4-yl)pyrimidine) , to illustrate the principles, protocols, and potential of this chemical series.

Introduction: The Pyridinyl-Pyrimidine Core - A Cornerstone of Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets. The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine ring of ATP, enabling it to act as an ATP-competitive inhibitor.[1][2] The fusion of a pyridine ring to this core, specifically creating a 2-(pyridin-4-yl)pyrimidine structure, has given rise to numerous potent and selective kinase inhibitors, including FDA-approved drugs.[1][3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the evaluation of a candidate like CPK-442 . We will delve into its synthetic strategy, mechanism of action, and the critical experimental workflows required to characterize its potential as a therapeutic agent.

Synthetic Strategy: A Plausible Route to CPK-442

The synthesis of 2,4-disubstituted pyrimidines is a well-trodden path in medicinal chemistry. A common and effective strategy involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functionalization.

Proposed Synthetic Workflow for CPK-442

A plausible and efficient synthesis for our candidate molecule CPK-442 can be envisioned in a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-(dimethoxymethyl)-1,1-dimethoxybut-3-en-2-one

This step involves the reaction of 4,4-dimethoxyacetoacetate with dimethoxymethyl acetate in the presence of a base to form the key intermediate.

Step 2: Condensation with 4-Pyridinecarboximidamide

The intermediate from Step 1 is then reacted with 4-pyridinecarboximidamide hydrochloride in the presence of a base like sodium ethoxide to yield the final product, CPK-442 .

Protocol 1: Synthesis of CPK-442

Materials:

-

4,4-dimethoxyacetoacetate

-

Dimethoxymethyl acetate

-

Sodium hydride

-

4-Pyridinecarboximidamide hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

Step 1: To a solution of 4,4-dimethoxyacetoacetate in anhydrous THF, slowly add sodium hydride at 0 °C.

-

Allow the reaction to stir for 30 minutes, then add dimethoxymethyl acetate dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate. Purify by column chromatography.

-

Step 2: Dissolve 4-pyridinecarboximidamide hydrochloride and the purified intermediate from Step 1 in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol and reflux the mixture for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with dichloromethane.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield CPK-442 .

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Proposed two-step synthetic workflow for CPK-442.

Mechanism of Action: Targeting the ATP-Binding Pocket

The 2-(pyridin-4-yl)pyrimidine scaffold acts as a hinge-binding motif. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase's ATP-binding pocket.[1][5] This mimicry of the adenine portion of ATP effectively blocks the binding of the natural substrate, thereby inhibiting the kinase's phosphotransferase activity.[6]

The substituents at the 4- and other positions of the pyrimidine ring are critical for determining the inhibitor's potency and selectivity. These groups extend into other regions of the ATP-binding site, where they can form additional interactions (hydrophobic, van der Waals, or hydrogen bonds) with the protein, leading to higher affinity and selectivity for specific kinases over others.[7][8]

Caption: Binding mode of a 2-(pyridin-4-yl)pyrimidine inhibitor.

Preclinical Evaluation: A Phased Approach

The characterization of a novel kinase inhibitor candidate like CPK-442 follows a structured pipeline, from initial biochemical validation to cellular and in vivo efficacy studies.

In Vitro Biochemical Assays

The first step is to determine if CPK-442 can inhibit the enzymatic activity of its target kinase(s) in a cell-free system.

Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the conversion of a peptide substrate to its phosphorylated form.[9]

Materials:

-

Purified recombinant target kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

CPK-442 (serial dilutions in DMSO)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Microfluidic capillary electrophoresis instrument

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase, and the fluorescently labeled peptide substrate.

-

Compound Addition: Add serial dilutions of CPK-442 or DMSO (vehicle control) to the wells.

-

Initiation: Start the reaction by adding a predetermined concentration of ATP (typically at the Kₘ value for the specific kinase).

-

Incubation: Incubate the plate at 30°C for 60-120 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Analysis: Analyze the samples using a microfluidic capillary electrophoresis instrument. The instrument separates the phosphorylated and non-phosphorylated peptide based on charge and size, and quantifies the amount of each.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CPK-442 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assays

After confirming biochemical activity, the next crucial step is to assess the compound's effect on cancer cells.

Protocol 3: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.[10]

Materials:

-

Cancer cell line(s) with the target kinase pathway activated

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CPK-442 (serial dilutions)

-

Trichloroacetic acid (TCA)

-

SRB solution

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of CPK-442 for 72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with water to remove TCA and air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation

To confirm that the observed cellular effects are due to the inhibition of the intended target, a Western blot analysis is performed.

Protocol 4: Western Blot for Phospho-Target Inhibition

This protocol assesses the phosphorylation status of a downstream substrate of the target kinase.

Materials:

-

Cancer cell line

-

CPK-442

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (against the phosphorylated substrate and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of CPK-442 for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Data Presentation and Interpretation

Systematic data collection and presentation are vital for evaluating a kinase inhibitor candidate.

Table 1: In Vitro Activity of Representative Pyridinyl-Pyrimidine Kinase Inhibitors

| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Cellular GI₅₀ (nM) | Reference |

| CPK-442 | Hypothetical | TBD | TBD | TBD | N/A |

| Compound 4b | PDGFr | 1110 | - | - | [7] |

| Compound 4b | FGFr | 130 | - | - | [7] |

| Compound 4e | FGFr | 60 | - | - | [7] |

| Compound 6c | PDGFr | Potent | VSM Cells | 300 | [7] |

| Compound 20 | c-Src | Comparable to Imatinib | - | - | [4] |

| Compound 38j | AURKA | 7.1 | U937 | 12 | [5] |

| Compound 38j | AURKB | 25.7 | U937 | 12 | [5] |

TBD: To be determined. Data for compounds 4b, 4e, 6c, 20, and 38j are from published literature for illustrative purposes.

Pharmacokinetic Considerations

The in vivo fate of a drug candidate is a critical determinant of its therapeutic success. Pyrimidine and pyridine-based kinase inhibitors often exhibit variable pharmacokinetic profiles.[3]

Key Parameters to Evaluate:

-

Solubility: Poor aqueous solubility can limit oral absorption. Formulation strategies may be required.[11]

-

Metabolic Stability: These compounds are often metabolized by cytochrome P450 enzymes, particularly CYP3A4.[3] In vitro assays using liver microsomes can predict metabolic clearance.

-

Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation. This is influenced by both absorption and first-pass metabolism.[3]

-

Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to exert its effect.[3]

Conclusion and Future Directions

The 2-(pyridin-4-yl)pyrimidine scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. A candidate like CPK-442 would require a rigorous and systematic evaluation, following the experimental workflows outlined in this guide. The journey from a promising chemical scaffold to a clinically effective drug is long and requires a multidisciplinary approach, integrating medicinal chemistry, biochemistry, cell biology, and pharmacology. The insights and protocols presented here provide a robust framework for advancing such candidates through the preclinical drug discovery pipeline.

References

-

Vuong, R. (2023). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Boise State University Theses and Dissertations. [Link]

-

Al-Ostoot, F. H., et al. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, 39(1), e70077. [Link]

-

Vuong, R. (2022). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Boise State University Theses and Dissertations. [Link]

-

Guilhot, F. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(9), 547-567. [Link]

-

Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

-

Joerger, M., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1497-1514. [Link]

-

Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Molecules, 28(4), 1835. [Link]

-

ResearchGate. Synthesis of 2,4-disubstituted pyrimidines. [Link]

-

Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

-

Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

-

A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (2025). MDPI. [Link]

-

Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5188-5202. [Link]

-

Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7567. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). Archiv der Pharmazie, 350(5). [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

-

Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4151-4155. [Link]

-

Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7167-7171. [Link]

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2016). Organic & Biomolecular Chemistry. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

-

Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Application Note: Profiling 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine in Kinase Discovery

Executive Summary & Molecule Profile[1]

4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine represents a specialized subclass of the 2-pyridyl-pyrimidine scaffold, a "privileged structure" in medicinal chemistry known for its ability to mimic the adenine ring of ATP.[1] This specific molecule contains a dimethoxymethyl acetal group at the C4 position, which serves two critical functions in drug discovery:

-

Pro-electrophile/Intermediate: It acts as a masked aldehyde precursor.[1] Under acidic conditions, it hydrolyzes to form a reactive aldehyde, often used in fragment-based drug discovery (FBDD) to covalently target cysteine residues (e.g., in BTK or EGFR pathways).

-

Solubility Tag: The acetal moiety improves solubility compared to the parent methyl or phenyl analogs, reducing aggregation artifacts in early screening.

This Application Note details the protocol for using this compound in in vitro kinase assays, specifically addressing the unique stability challenges posed by the acetal group and the potential for promiscuous inhibition.

Target Landscape

Based on the 2-pyridin-4-ylpyrimidine core, this compound is most relevant for profiling against:

Pre-Assay Considerations: Chemical Stability & Handling[1][4]

The Acetal Stability Factor (Critical Expert Insight)

The dimethoxymethyl group is an acetal . Acetals are stable under basic and neutral conditions but are acid-labile .[1]

-

Risk: If your kinase assay buffer or compound storage solvent is acidic (pH < 6.0), the acetal will hydrolyze to the corresponding aldehyde (4-formyl-2-pyridin-4-ylpyrimidine).[1]

-

Consequence: Aldehydes are reactive electrophiles that can non-specifically crosslink proteins (Schiff base formation), leading to false positive inhibition data.

Recommendation:

-

Storage: Store 10 mM stock solutions in 100% DMSO at -20°C. Avoid freeze-thaw cycles which can introduce moisture (promoting hydrolysis).

-

Assay Buffer: Ensure the reaction buffer is buffered to pH 7.0 – 8.0 (HEPES or Tris). Avoid Acetate or Citrate buffers.[1]

Visualization: Chemical Stability Logic

Caption: Stability logic flow. Acidic conditions trigger hydrolysis, leading to reactive aldehyde artifacts.

Core Protocol: ADP-Glo™ Kinase Assay[1][5][6][7][8][9][10]

We recommend the ADP-Glo™ Kinase Assay (Promega) for this compound.[1][4] Unlike fluorescence-based assays (FRET/TR-FRET), ADP-Glo is less susceptible to optical interference from the pyridine-pyrimidine core, which can sometimes autofluoresce in the blue region.[1]

Materials Required[2][6][7][8][9][11][12][13][14]

-

Compound: 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine (10 mM DMSO stock).[1]

-

Kinase: Recombinant Kinase (e.g., p38α, CDK2/CyclinA).

-

Substrate: Specific peptide substrate (e.g., MBP for p38, Histone H1 for CDK).

-

Detergent: 0.01% Triton X-100 or Tween-20 (Critical to prevent aggregation).[1]

-

Plate: 384-well solid white low-volume plate (Corning #4513).[1]

Step-by-Step Workflow

Step 1: Compound Preparation (Serial Dilution)

-

Start: Thaw the 10 mM DMSO stock.

-

Dilution: Prepare a 3-fold serial dilution in 100% DMSO (10 points).

-

Top Concentration: 1 mM (in DMSO).[1]

-

-

Intermediate Plate: Transfer 1 µL of DMSO dilution to 24 µL of 1X Kinase Buffer (pH 7.5).

Step 2: The Kinase Reaction (10 µL Volume)[5]

-

Add Compound: Dispense 2.5 µL of the 4X Compound solution into the 384-well plate.

-

Add Enzyme: Add 2.5 µL of 4X Kinase/Enzyme mix.

-

Pre-Incubation: Incubate for 10 minutes at RT. This allows the inhibitor to bind the ATP pocket before competition starts.

-

-

Start Reaction: Add 5 µL of 2X ATP/Substrate mix.[1]

-

Final Concentrations: 1X Kinase Buffer, 1% DMSO, [ATP] = Km (apparent).

-

-

Incubate: Cover plate and incubate for 60 minutes at RT (22-25°C).

Step 3: ADP Detection[6]

-

Detection: Add 20 µL of Kinase Detection Reagent .

-

Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec).

Visualization: Assay Workflow

Caption: Standard ADP-Glo workflow optimized for ATP-competitive inhibitors.

Data Analysis & Quality Control

Calculating IC50

Convert RLU (Relative Light Units) to % Inhibition using the following formula:

-

Max Control: Enzyme + Substrate + ATP + DMSO (No Inhibitor).[1]

-

Min Control: No Enzyme (Background).

Fit the data to a 4-parameter logistic (4PL) equation :

Interpreting the Hill Slope

-

Slope ~ 1.0: Indicates ideal 1:1 binding (Standard ATP-competitive inhibition).[1]

-

Slope > 2.0: Indicates aggregation or non-specific denaturation.[1]

-

Action: If Slope > 2.0, repeat the assay with increased detergent (0.05% Triton X-100) or add BSA (0.1 mg/mL) to sequester aggregates.

-

Troubleshooting & Validation

Table 1: Common Failure Modes and Solutions

| Symptom | Probable Cause | Corrective Action |

| High Background | Incomplete ATP depletion | Extend ADP-Glo Reagent incubation to 60 min. Check ATP purity. |

| Steep Hill Slope (>2) | Colloidal Aggregation | Add 0.01% Triton X-100 to the kinase buffer (Shoichet Protocol). |

| Time-Dependent Potency | Acetal Hydrolysis | Check Buffer pH.[1] Ensure pH > 7.0. Prepare fresh compound stocks. |

| Low Signal | Enzyme degradation | Keep enzyme on ice.[1] Do not vortex enzyme vigorously.[1] |

The "Shoichet Control" (Aggregation Check)

Hydrophobic scaffolds like pyridyl-pyrimidines are prone to forming colloidal aggregates that sequester enzymes, leading to false positives.

-

Protocol: Run the IC50 curve +/- 0.01% Triton X-100 .

-

Result: If the IC50 shifts significantly (e.g., from 10 nM to >10 µM) upon adding detergent, the inhibition was due to aggregation, not specific binding.

References

-

Shoichet, B. K. (2006).[1] Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery, 5(6), 477–486. Retrieved from [Link]

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry (3rd ed.). Elsevier.[1] (Reference for "Privileged Scaffolds" concept).

-

Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. carnabio.com [carnabio.com]

- 5. promega.com [promega.com]

- 6. content.protocols.io [content.protocols.io]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 8. promega.com [promega.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: A Guide to Cell-Based Assays for Pyridinylpyrimidine Compounds Targeting the p38 MAPK Pathway

Introduction: The Significance of Pyridinylpyrimidines in Kinase Inhibition

Pyridinylpyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their rigid, planar structure serves as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity.[3] A primary focus for this class of compounds has been the inhibition of protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[5]

This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize pyridinylpyrimidine compounds, with a particular focus on those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. As a Senior Application Scientist, the following protocols are designed not just as a sequence of steps, but as a validated, logical workflow. Each step is explained with its underlying scientific rationale to ensure robust and reproducible results for researchers in drug development.

The p38 MAPK Signaling Pathway: A Key Target in Inflammation and Cellular Stress

The p38 MAPK pathway is a crucial signaling cascade that allows cells to respond to extracellular stimuli, such as environmental stresses (UV radiation, osmotic shock) and inflammatory cytokines (e.g., TNF-α, IL-1).[6][7] The pathway consists of a three-tiered kinase module.[7] Activation begins with a MAPKKK (e.g., TAK1, ASK1) phosphorylating and activating a MAPKK, specifically MKK3 and MKK6 for this pathway.[8][9] These kinases then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[6][10]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2.[8][10] This cascade ultimately regulates the expression of genes involved in inflammation, apoptosis, cell differentiation, and cell cycle control.[11][12] Given its central role in the inflammatory response, p38 MAPK is a significant target for therapeutic intervention with small molecule inhibitors like certain pyridinylpyrimidine compounds.

Caption: The p38 MAPK signaling cascade.

An Integrated Workflow for Inhibitor Characterization

A systematic approach is essential to comprehensively evaluate a novel pyridinylpyrimidine compound. The following workflow outlines a logical progression from broad screening to detailed cellular and functional characterization. This ensures that resources are focused on compounds with genuine therapeutic potential.

Caption: Recommended experimental workflow.

Protocol 1: High-Throughput In Vitro Kinase Activity Assay (Luminescence-Based)

Expertise & Experience: Before assessing a compound's effect in a complex cellular system, it is crucial to determine its direct inhibitory activity on the purified target kinase. Luminescence-based assays, such as those measuring ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™), are industry standards for high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and simple "add-mix-read" format.[13][14][15] We will focus on the principle of quantifying ATP consumption.

Trustworthiness: The assay's robustness is validated by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13] Including a known potent inhibitor (e.g., a reference compound) as a positive control in every plate is mandatory for quality control.

Principle

Kinases transfer a phosphate group from ATP to a substrate.[13] As the kinase reaction proceeds, ATP is consumed. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the amount of remaining ATP.[16] Therefore, a potent inhibitor will prevent ATP consumption, leading to a high luminescent signal, whereas an uninhibited kinase will deplete ATP, resulting in a low signal.[13]

Quantitative Data Summary: Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration | Purpose |

| p38α Kinase | 1 µg/µL | 5-10 ng/reaction | Enzyme Source |

| ATF-2 | 1 mg/mL | 0.2 µ g/reaction | Substrate |

| ATP | 10 mM | 10 µM | Phosphate Donor |

| Test Compound | 10 mM in DMSO | 0.1 nM - 100 µM | Inhibitor |

| Kinase-Glo® Reagent | N/A | 1X | Detection |

Step-by-Step Methodology

-

Compound Plating: Prepare serial dilutions of the pyridinylpyrimidine compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known p38 inhibitor (positive control, 100% inhibition).

-

Kinase/Substrate Addition: Prepare a master mix containing kinase assay buffer, p38α kinase, and the ATF-2 substrate. Add 5 µL of this mix to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 1 hour at room temperature. The optimal time may need to be determined empirically to achieve ~50-80% ATP consumption for a robust signal window.[16]

-

Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.

-

Signal Stabilization & Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

Data Analysis

The half-maximal inhibitory concentration (IC50) is determined by plotting the normalized luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability and Proliferation Assays

Expertise & Experience: A potent compound is not necessarily a good drug candidate if it is broadly cytotoxic. Therefore, assessing the effect of the compounds on cell viability is a critical secondary step.[17] Assays that measure metabolic activity, such as those using resazurin (AlamarBlue®) or generating a luminescent signal proportional to intracellular ATP (CellTiter-Glo®), are highly sensitive and amenable to a 96- or 384-well format.[18][19] These assays help distinguish between compounds that are cytotoxic (kill cells) and those that are cytostatic (inhibit proliferation).[17]

Trustworthiness: This protocol is self-validating by including untreated cells as a negative control (100% viability) and cells treated with a potent cytotoxin (e.g., staurosporine) as a positive control (0% viability). Performing a time-course experiment (e.g., 24, 48, 72 hours) provides valuable information on the onset and nature of any anti-proliferative effects.

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[19] The reagent contains a detergent to lyse the cells and luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP released.[19]

Step-by-Step Methodology

-

Cell Plating: Seed cells (e.g., a human monocyte cell line like THP-1) in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow cells to attach and resume growth.

-

Compound Treatment: Add serial dilutions of the pyridinylpyrimidine compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Detection: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

-

Signal Stabilization & Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

Data Analysis

Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells. Plotting this data against the log of the compound concentration allows for the determination of the GI50 (concentration causing 50% growth inhibition).

Protocol 3: Cellular p38 Phosphorylation Assay via Western Blot

Expertise & Experience: To confirm that the compound inhibits p38 MAPK within a cellular context, we must measure the phosphorylation status of the kinase itself.[20] Western blotting is a gold-standard technique for this purpose. It allows for the specific detection of the phosphorylated, active form of p38 (p-p38) and can be normalized to the total amount of p38 protein, providing a precise measure of target engagement.[21][22]

Trustworthiness: The integrity of this protocol relies on proper controls. A positive control involves stimulating cells with a known p38 activator (e.g., anisomycin or lipopolysaccharide (LPS)) to induce a strong phosphorylation signal.[23] A negative control (unstimulated cells) establishes the baseline phosphorylation level. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading across lanes.[24]

Principle

Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24] The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of p38 (at Thr180/Tyr182). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.

Step-by-Step Methodology

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the pyridinylpyrimidine compound for 1 hour.

-

Stimulation: Stimulate the cells with a p38 activator (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each sample with 4x Laemmli sample buffer and boil for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). BSA is often preferred over milk for phospho-antibody protocols to reduce background.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody specific for phospho-p38 (Thr180/Tyr182), diluted in 5% BSA/TBST.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.[24]

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total p38 and a loading control like GAPDH.

Data Analysis

Use densitometry software to quantify the band intensity for p-p38, total p38, and the loading control. The key metric is the ratio of p-p38 to total p38, which indicates the specific inhibition of phosphorylation.

Protocol 4: Downstream Functional Assay - Cytokine Release ELISA

Expertise & Experience: The ultimate goal of inhibiting p38 in an inflammatory context is to reduce the production of pro-inflammatory cytokines.[10] Therefore, measuring the secretion of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) from appropriately stimulated cells provides a direct readout of the compound's functional efficacy.[25] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying secreted proteins in cell culture supernatants.[26]

Trustworthiness: The assay's accuracy is dependent on a carefully generated standard curve using a known concentration of recombinant cytokine.[25] Samples should be run in duplicate or triplicate to ensure precision. The inclusion of stimulated/untreated controls and unstimulated controls is mandatory to define the assay window.

Principle

This protocol describes a sandwich ELISA.[26] A 96-well plate is coated with a "capture" antibody specific for the cytokine of interest (e.g., anti-TNF-α). The cell culture supernatant is added, and the cytokine binds to the antibody. After washing, a "detection" antibody, also specific for the cytokine but conjugated to an enzyme (like HRP), is added. This antibody binds to a different epitope on the captured cytokine. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured with a plate reader.[25]

Step-by-Step Methodology

-

Cell Culture and Treatment: Plate cells (e.g., peripheral blood mononuclear cells or THP-1 monocytes) in a 96-well plate. Pre-treat with serial dilutions of the pyridinylpyrimidine compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce cytokine production. Incubate for a designated time (e.g., 6-24 hours).[25]

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines. Samples can be used immediately or stored at -80°C.[25]

-

Plate Coating: Coat a high-protein binding 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[26]

-

Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20). Block any remaining non-specific binding sites by adding Assay Diluent (e.g., PBS with 10% FBS) and incubating for 1-2 hours at room temperature.[25]

-

Sample and Standard Incubation: Wash the plate. Add 100 µL of the collected cell supernatants and the prepared cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[25]

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[26]

-

Enzyme Conjugate Incubation: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[27]

-

Substrate Addition: Wash the plate. Add TMB substrate solution and incubate in the dark until a sufficient color develops (typically 15-30 minutes).[25]

-

Stop Reaction: Add Stop Solution (e.g., 2N H2SO4) to each well.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic curve fit to interpolate the concentration of the cytokine in the unknown samples from their absorbance values. Calculate the IC50 for cytokine release inhibition.

References

-

P38 Signaling Pathway - Creative Diagnostics. [Link]

-

p38 mitogen-activated protein kinases - Wikipedia. [Link]

-

p38 MAPK Signaling | GeneGlobe - QIAGEN. [Link]

-

Mechanisms and functions of p38 MAPK signalling - PubMed. [Link]

-

Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. [Link]

-

CYTOKINE ELISA | Bowdish Lab. [Link]

-

Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - NCBI. [Link]

-

Cell Viability, Cytotoxicity & Proliferation Assays - Assay Genie. [Link]

-

Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. [Link]

-

Enhanced Cytokine Detection by a Novel Cell Culture-Based Elisa. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

-

p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]

-

Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. [Link]

-

High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development. [Link]

-

Detection of phosphorylated p38 in Western blot analysis. The... - ResearchGate. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

-

Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]

-

High-throughput screening for kinase inhibitors - PubMed. [Link]

-

Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. [Link]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC. [Link]

-

P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC. [Link]

-

Western Blotting Protocols | Life Science Research - Merck Millipore. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. [Link]

Sources

- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]